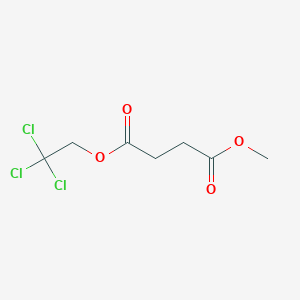
Methyl 2,2,2-trichloroethyl butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2,2-trichloroethyl butanedioate is an organic compound with the molecular formula C7H9Cl3O4 It is a derivative of butanedioic acid (succinic acid) where one of the hydrogen atoms is replaced by a 2,2,2-trichloroethyl group and the carboxyl groups are esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2,2-trichloroethyl butanedioate typically involves the esterification of butanedioic acid with methanol in the presence of an acid catalyst, followed by the introduction of the 2,2,2-trichloroethyl group. One common method involves the reaction of butanedioic acid with methanol in the presence of sulfuric acid to form dimethyl butanedioate. This intermediate is then reacted with 2,2,2-trichloroethanol in the presence of a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,2-trichloroethyl butanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield butanedioic acid and 2,2,2-trichloroethanol.
Reduction: The trichloroethyl group can be reduced to a 2,2-dichloroethyl or 2-chloroethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Hydrolysis: Butanedioic acid and 2,2,2-trichloroethanol.
Reduction: Methyl 2,2-dichloroethyl butanedioate or methyl 2-chloroethyl butanedioate.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2,2-trichloroethyl butanedioate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use as a prodrug, where the trichloroethyl group can be metabolized to release active compounds.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of methyl 2,2,2-trichloroethyl butanedioate involves its interaction with biological molecules. The trichloroethyl group can undergo metabolic transformations, leading to the release of active compounds that interact with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Methyl 2,2,2-trichloroethyl butanedioate can be compared with other similar compounds such as:
Methyl 2,2,2-trichloroethyl acetate: Similar structure but with an acetate group instead of a butanedioate group.
Methyl 2,2,2-trichloroethyl propanoate: Similar structure but with a propanoate group instead of a butanedioate group.
2,2,2-Trichloroethanol: The alcohol form of the trichloroethyl group.
Uniqueness
The uniqueness of this compound lies in its combination of the trichloroethyl group with the butanedioate ester, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
141140-78-5 |
|---|---|
Molecular Formula |
C7H9Cl3O4 |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
1-O-methyl 4-O-(2,2,2-trichloroethyl) butanedioate |
InChI |
InChI=1S/C7H9Cl3O4/c1-13-5(11)2-3-6(12)14-4-7(8,9)10/h2-4H2,1H3 |
InChI Key |
QKIJJNFIBPAIMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















